molecular formula C17H13F4N3 B10933729 3-cyclopropyl-4,6-bis(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-4,6-bis(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10933729
M. Wt: 335.30 g/mol
InChI Key: CIRHPGMEYLCGAC-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4,6-bis(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4,6-bis(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions . The reaction is catalyzed by trifluoroacetic acid, which facilitates the formation of the pyrazolo[3,4-b]pyridine ring system. Subsequent structural modifications can be achieved through reductive desulfurization, hydrolysis, and Suzuki coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4,6-bis(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-4,6-bis(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4,6-bis(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-4,6-bis(difluoromethyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of cyclopropyl and difluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13F4N3

Molecular Weight

335.30 g/mol

IUPAC Name

3-cyclopropyl-4,6-bis(difluoromethyl)-1-phenylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C17H13F4N3/c18-15(19)11-8-12(16(20)21)22-17-13(11)14(9-6-7-9)23-24(17)10-4-2-1-3-5-10/h1-5,8-9,15-16H,6-7H2

InChI Key

CIRHPGMEYLCGAC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C3=C2C(=CC(=N3)C(F)F)C(F)F)C4=CC=CC=C4

Origin of Product

United States

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